molecular formula C13H9F3O2 B6370555 2-(3-Trifluoromethoxyphenyl)phenol, 95% CAS No. 1261958-21-7

2-(3-Trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6370555
CAS RN: 1261958-21-7
M. Wt: 254.20 g/mol
InChI Key: VPJXKRMSUMAWKA-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethoxyphenyl)phenol, 95% (2-TFMPP) is a trifluoromethoxyphenol compound that is widely used in the scientific research community due to its unique properties. It is a colorless liquid with a melting point of -43 °C and a boiling point of 149 °C. It is soluble in water, methanol, and ethanol, and is insoluble in most organic solvents. 2-TFMPP is a versatile compound with many applications in the laboratory and has been used for a variety of purposes, including as a reagent, a catalyst, a solvent, and a stabilizer.

Scientific Research Applications

2-(3-Trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in various organic reactions, and as a solvent in the extraction of organic compounds from aqueous solutions. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a stabilizer for the storage of proteins.

Mechanism of Action

2-(3-Trifluoromethoxyphenyl)phenol, 95% is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as the activity of other enzymes involved in the metabolism of molecules such as fatty acids and amino acids.
Biochemical and Physiological Effects
2-(3-Trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other molecules. It has also been shown to have an effect on the activity of other enzymes involved in the metabolism of molecules such as fatty acids and amino acids. In addition, 2-(3-Trifluoromethoxyphenyl)phenol, 95% has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-(3-Trifluoromethoxyphenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and is soluble in water, methanol, and ethanol. This makes it easy to use and manipulate in the laboratory. A limitation is that it is a relatively expensive compound, and therefore may not be suitable for use in large-scale experiments.

Future Directions

Future research on 2-(3-Trifluoromethoxyphenyl)phenol, 95% could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of 2-(3-Trifluoromethoxyphenyl)phenol, 95%, as well as its use as a reagent, a catalyst, a solvent, and a stabilizer. Finally, research could also focus on the development of new applications for 2-(3-Trifluoromethoxyphenyl)phenol, 95%, such as its use in the synthesis of pharmaceuticals and other compounds.

Synthesis Methods

2-(3-Trifluoromethoxyphenyl)phenol, 95% is usually synthesized by a two-step process. The first step involves the reaction of 3-trifluoromethoxybenzaldehyde and phenol in the presence of a base catalyst, such as sodium hydroxide, to form the intermediate compound 2-(3-trifluoromethoxyphenyl)phenylhydrazine. The second step involves the reaction of the intermediate compound with an aqueous solution of sodium hydroxide to form 2-(3-Trifluoromethoxyphenyl)phenol, 95%.

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXKRMSUMAWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683606
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-21-7
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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